molecular formula C8H8N4OS B13170100 4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13170100
M. Wt: 208.24 g/mol
InChI Key: ZXHMYVJONYNNJX-UHFFFAOYSA-N
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Description

4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that contains a triazine ring substituted with an amino group and a methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiophen-3-ylamine with cyanamide in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups at specific positions on the triazine ring.

Scientific Research Applications

4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as an antimicrobial, anticancer, or anti-inflammatory agent is ongoing.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(4-methylphenyl)-2,5-dihydro-1,3,5-triazin-2-one
  • 4-Amino-6-(4-methylthio)-2,5-dihydro-1,3,5-triazin-2-one
  • 4-Amino-6-(4-methylsulfonyl)-2,5-dihydro-1,3,5-triazin-2-one

Uniqueness

4-Amino-6-(4-methylthiophen-3-YL)-2,5-dihydro-1,3,5-triazin-2-one is unique due to the presence of the methylthiophenyl group, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

4-amino-6-(4-methylthiophen-3-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C8H8N4OS/c1-4-2-14-3-5(4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13)

InChI Key

ZXHMYVJONYNNJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C2=NC(=NC(=O)N2)N

Origin of Product

United States

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